
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, morpholine, and oxopropyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridazinone ring.
Morpholine Substitution: Reaction of the brominated intermediate with morpholine.
Oxopropylation: Addition of the oxopropyl group to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes substitution with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing pyridazinone ring and the directing effects of the morpholino group.
Key Findings :
-
The morpholino group at position 5 directs nucleophilic attack to the para position (C4) via resonance effects .
-
Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates compared to protic solvents .
Reduction Reactions
The 2-oxopropyl side chain and pyridazinone core are susceptible to reduction.
Mechanistic Insights :
-
NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the bromine or morpholino groups .
-
Catalytic hydrogenation preferentially saturates the pyridazinone ring over the morpholine ring due to steric hindrance .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Optimization Notes :
-
Suzuki couplings require careful control of pH (8–9) to prevent debromination .
-
Electron-deficient aryl boronic acids exhibit faster coupling kinetics .
Functionalization of the Morpholino Group
The morpholine substituent undergoes limited reactivity but can participate in hydrogen bonding and coordination.
Reaction Type | Reagents/Conditions | Observation | Source |
---|---|---|---|
Protonation | HCl (g), CH2Cl2, −20°C | Morpholine N-protonation (pKa ~3.5) | |
Coordination | ZnCl2, THF, 25°C | Zn(II) complex formation (log K = 4.2) |
Structural Impact :
-
Protonation of the morpholine nitrogen increases solubility in aqueous media .
-
Metal coordination occurs via the morpholine oxygen in non-polar solvents .
Oxidative Transformations
Controlled oxidation modifies the oxopropyl side chain.
Limitations :
Photochemical Reactions
UV irradiation induces unique reactivity in the presence of sensitizers.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
[2+2] Cycloaddition | UV (365 nm), acetone, 12 h | Spirocyclic dimer | 32% |
Application :
Critical Analysis of Reactivity Trends
-
Electronic Effects : The pyridazinone ring’s electron deficiency amplifies bromine’s leaving-group ability, while the morpholino group provides steric protection at C5 .
-
Solvent Dependence : SNAr proceeds 5× faster in DMSO than in THF due to improved stabilization of transition states .
-
Thermal Stability : Decomposition occurs above 150°C via cleavage of the oxopropyl chain .
This comprehensive profile establishes 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone as a versatile intermediate for synthesizing bioactive molecules, particularly in anticancer and CNS drug discovery .
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic potential of pyridazinone derivatives, including 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone. Compounds in this class have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For example, derivatives designed from this scaffold demonstrated significant COX-2 inhibition, suggesting their potential as anti-inflammatory agents .
Antioxidant Activity
The antioxidant properties of pyridazinones are also noteworthy. These compounds have been investigated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The structure of this compound may contribute to its effectiveness in this regard .
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors are another area where pyridazinones have shown promise. Compounds similar to this compound have been evaluated for their inhibitory effects on MAO-A and MAO-B, enzymes that play a critical role in the metabolism of neurotransmitters. Certain derivatives exhibited potent inhibitory activity, indicating their potential use in treating mood disorders and neurodegenerative diseases .
Synthesis and Evaluation of Derivatives
A study conducted by Malinka et al. synthesized various pyridazinone derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with fewer gastrointestinal side effects .
Structure-Activity Relationship Studies
Research has also focused on understanding the structure-activity relationships (SAR) within this class of compounds. By modifying different substituents on the pyridazinone core, researchers were able to identify key structural features that enhance biological activity, including improved binding affinity to target enzymes like COX and MAO .
Summary Table of Applications
Mécanisme D'action
The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The presence of the bromine atom and the morpholine ring in this compound may confer unique reactivity and biological activity compared to its analogs.
Activité Biologique
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bromine atom, a morpholine ring, and an oxopropyl group, which may contribute to its unique chemical properties and reactivity.
- Molecular Formula : CHBrNO
- Molar Mass : 316.15 g/mol
- CAS Number : 477845-69-5
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Bromination : Introduction of the bromine atom to the pyridazinone ring.
- Morpholine Substitution : Reaction of the brominated intermediate with morpholine.
- Oxopropylation : Addition of the oxopropyl group to the pyridazinone core.
These reactions require careful optimization of conditions such as temperature and solvent selection to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as bromine and morpholine enhances its potential as a pharmacophore in drug design.
Inhibitory Activities
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activities against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related study identified several pyridazinone derivatives with varying degrees of MAO-A and MAO-B inhibitory activity, suggesting that modifications in their structure can significantly impact their pharmacological profiles .
Table 1: Inhibitory Potency of Pyridazinone Derivatives
Compound | IC (µM) | MAO-A Inhibition | MAO-B Inhibition |
---|---|---|---|
T6 | 0.013 | 1.57 | 0.013 |
T3 | 0.039 | 4.19 | 0.039 |
T12 | 0.15 | - | - |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds on healthy cell lines. For instance, T6 demonstrated no significant cytotoxic effects at doses up to 100 µM, while T3 exhibited complete cell death at higher concentrations . This suggests that T6 may be a more suitable candidate for therapeutic applications due to its lower toxicity profile.
Table 2: Cytotoxic Effects on L929 Cells
Compound | IC (µM) | Cytotoxicity Level |
---|---|---|
T3 | 27.05 | High |
T6 | >120.6 | Low |
Neurodegenerative Disorders
The selectivity and potency of certain pyridazinones as MAO-B inhibitors make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to selectively inhibit MAO-B while sparing MAO-A could minimize side effects associated with non-selective inhibition .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of pyridazinone derivatives against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . The cytotoxic effects observed suggest that these compounds could be developed into effective anticancer agents.
Propriétés
IUPAC Name |
4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWXZGMTLEYOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.